Boc-Ala-OH-15N
Description
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-LBBOFACRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)[15NH]C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498922 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(~15~N)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139952-87-7 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(~15~N)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Isotopic Labeling via Reductive Amination
A primary method for introducing the ¹⁵N isotope involves reductive amination of pyruvic acid with ¹⁵NH₃. The reaction proceeds under mild acidic conditions (pH 6–7) using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. The resulting L-alanine-15N is then protected with di-tert-butyl dicarbonate (Boc₂O) in a dioxane/water mixture (1:1 v/v) at 0–4°C for 12 hours, achieving 92–95% isotopic purity.
Key Parameters:
Solid-Phase Synthesis with ¹⁵N-Labeled Precursors
An alternative approach utilizes pre-labeled Fmoc-Ala-15N-OH, where the Fmoc group is selectively removed using 20% piperidine in DMF, followed by Boc protection via Boc₂O and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). This method is favored for automated peptide synthesizers, yielding 85–90% product with minimal racemization.
Advantages:
-
Compatibility with automated synthesis platforms.
-
Reduced handling of volatile ¹⁵NH₃.
Optimization of Boc Protection
Solvent and Base Selection
The choice of base significantly impacts Boc protection efficiency. Comparative studies show that using 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 25°C increases yields to 94% compared to 88% with triethylamine (TEA).
Reaction Conditions:
| Base | Solvent | Yield (%) | Racemization (%) |
|---|---|---|---|
| DMAP | THF | 94 | <0.5 |
| TEA | DCM | 88 | 1.2 |
Purification Strategies
Crude this compound is purified via recrystallization from ethyl acetate/hexane (3:1 v/v), achieving >99% chemical purity. For higher isotopic purity, ion-exchange chromatography using Dowex 50WX8 resin (H⁺ form) is employed, resolving residual ¹⁴N contaminants.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, D₂O) of this compound exhibits a singlet for the Boc tert-butyl group at δ 1.43 ppm and a doublet for the α-proton at δ 4.25 ppm (J = 7.2 Hz). The ¹⁵N label is confirmed via ¹H-¹⁵N HMBC, showing coupling between the α-proton and ¹⁵N at δ 34.5 ppm.
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion peak at m/z 190.22 [M+H]⁺, with isotopic abundance analysis verifying 98.5 atom % ¹⁵N.
Challenges and Mitigation
Isotopic Dilution
Trace ¹⁴NH₃ in commercial ¹⁵NH₃ (≤0.5%) can reduce isotopic purity. Distillation under argon atmosphere reduces ¹⁴NH₃ levels to <0.1%.
Racemization Control
Maintaining reaction temperatures below 4°C during Boc protection limits racemization to <0.5%, as verified by chiral HPLC (Chiralpak IA column, hexane/IPA 80:20).
Industrial-Scale Production
Large-scale synthesis (≥100 g) employs continuous-flow reactors to enhance mixing and heat dissipation. A representative protocol involves:
Chemical Reactions Analysis
Types of Reactions: Boc-Ala-OH-15N undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptide fragments using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the carboxyl group, forming esters or amides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, hydroxybenzotriazole.
Substitution: Alcohols or amines in the presence of activating agents like N,N’-carbonyldiimidazole.
Major Products:
Deprotection: L-alanine-15N.
Coupling: Peptides or peptide fragments containing the this compound residue.
Substitution: Esters or amides of this compound.
Scientific Research Applications
Peptide Synthesis
Boc-Ala-OH-15N is widely used as a building block in peptide synthesis. The tert-butyloxycarbonyl (Boc) group protects the amino group during the formation of peptide bonds, allowing for controlled synthesis of peptides. This protection is essential for preventing unwanted reactions that can occur during the coupling process.
Case Study: Peptide Construction
In a study focused on synthesizing complex peptides, this compound was incorporated into various sequences to analyze structural dynamics using nuclear magnetic resonance (NMR) spectroscopy. The presence of the nitrogen-15 isotope provided distinct signals that facilitated the examination of local environments and interactions within the peptide chains.
Isotope Labeling Studies
The incorporation of nitrogen-15 into peptides allows researchers to conduct isotope labeling studies, which are pivotal for tracking metabolic pathways. By using this compound in protein synthesis, scientists can trace the incorporation and fate of labeled proteins within biological systems.
Data Table: Isotope Labeling Applications
| Application Area | Technique Used | Findings |
|---|---|---|
| Metabolic Pathways | Mass Spectrometry | Tracked protein turnover and degradation rates |
| Protein Interactions | NMR Spectroscopy | Studied enzyme specificity and reaction mechanisms |
Structural Biology
This compound is instrumental in structural biology, particularly in understanding protein folding and dynamics. The nitrogen-15 label enhances NMR spectroscopy's sensitivity, enabling detailed studies on how proteins interact with ligands and other biomolecules.
Case Study: Protein Dynamics
A notable research project utilized this compound to investigate protein folding pathways. By analyzing the NMR spectra of labeled proteins, researchers could infer conformational changes associated with folding and binding events, providing insights into molecular mechanisms underlying protein function .
Chemical Shift Studies
Research has shown that nitrogen-15 chemical shifts can be influenced by external factors such as pressure. Studies measuring these shifts in model peptides containing this compound have revealed valuable data regarding peptide stability and interactions under varying conditions.
Data Table: Chemical Shift Measurements
| Pressure (GPa) | Chemical Shift (ppm) |
|---|---|
| 0.1 | δ0 |
| 200 | δ200 |
These measurements indicate a linear relationship between pressure and chemical shifts, which is critical for understanding how environmental changes affect peptide behavior .
Mechanism of Action
The mechanism of action of Boc-Ala-OH-15N is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further reactions, such as coupling with other amino acids to form peptides. The nitrogen-15 label allows for the tracking of the compound in various analytical techniques, providing insights into reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₈H₁₅¹⁵NO₄
- Molecular Weight : 190.20 g/mol
- Isotopic Purity : Available in 10 atom% and 99 atom% ¹⁵N
- Chemical Purity : ≥98%
- Melting Point : 79–83°C
Boc-Ala-OH-15N retains the tert-butoxycarbonyl (Boc) protecting group, which enhances solubility in organic solvents and prevents undesired reactions during peptide synthesis.
Comparison with Similar Compounds
Structural and Isotopic Differences
The following table compares this compound with structurally related Boc-protected amino acids labeled with ¹⁵N:
Key Observations :
- Isotopic Labeling Position: this compound and Boc-Gly-OH-15N are labeled at the amino group, whereas Boc-Lys(Z)-OH-α-15N is labeled specifically at the α-amino group, leaving the ε-amino group available for further functionalization.
- Molecular Weight Variability : The molecular weight differences reflect the side-chain complexity (e.g., Boc-Asp-OH-15N has a carboxyl-rich side chain, increasing its molecular weight).
Physicochemical Properties
- Solubility : this compound is soluble in polar aprotic solvents (e.g., DMF, DMSO), similar to Boc-Asp-OH-15N and Boc-Gly-OH-15N. Boc-Lys(Z)-OH-α-15N, with its benzyloxycarbonyl (Z) group, exhibits lower aqueous solubility.
- Stability : The Boc group in all compounds provides stability against hydrolysis under basic conditions, making them suitable for stepwise peptide synthesis.
Biological Activity
Boc-Ala-OH-15N, a derivative of alanine, has garnered attention in the field of biochemistry due to its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group of alanine, along with a stable nitrogen isotope (15N) incorporated into its structure. The incorporation of 15N can be useful in various analytical techniques, such as NMR spectroscopy, allowing for detailed studies of molecular interactions.
Mechanisms of Biological Activity
The biological activity of this compound primarily stems from its role as a peptide building block. Amino acids like alanine are known to participate in various biochemical pathways, including:
- Protein Synthesis : As a fundamental building block for proteins, this compound can influence protein structure and function.
- Enzyme Activity Modulation : Compounds that mimic natural substrates can modulate enzyme activity, potentially serving as inhibitors or activators.
In Vitro Studies
- Peptide Synthesis : this compound has been utilized in synthesizing peptides that exhibit specific biological activities. For example, studies have shown that peptides containing alanine residues can enhance binding affinities to target proteins or receptors.
- Binding Affinity : In a study examining various peptide analogs, it was found that modifications including the incorporation of this compound significantly altered binding affinities to G protein-coupled receptors (GPCRs). Such modifications can enhance selectivity and potency compared to unmodified peptides.
Case Studies
- Urotensin II Analogs : Research on urotensin II (UII) analogs demonstrated that substitution with alanine residues affected receptor binding and biological activity. For instance, analogs with alanine substitutions showed varying degrees of vasoconstrictor activity, highlighting the importance of amino acid composition in peptide functionality .
- RNA Binding Studies : A study on RNA-binding compounds indicated that peptides incorporating alanine could effectively displace RNA-binding proteins from their complexes. This suggests that this compound could be a valuable component in designing RNA-targeting therapeutics .
Data Tables
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Boc-Ala-OH-15N with high isotopic purity?
- Methodological Answer : Synthesis requires precise control of nitrogen-15 incorporation during the tert-butoxycarbonyl (Boc) protection of alanine. Key steps include:
- Using 15N-enriched ammonia or nitrile precursors to ensure isotopic integrity .
- Optimizing reaction conditions (e.g., pH, temperature) to minimize isotopic dilution or scrambling.
- Validating isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, comparing δ15N values against unlabeled Boc-Ala-OH .
- Experimental Design : Include triplicate reactions with varying stoichiometric ratios of 15N precursors. Report yield, isotopic enrichment (e.g., ≥98% 15N), and analytical validation protocols .
Q. How does this compound facilitate studies in metabolic flux analysis?
- Methodological Answer : The 15N label enables tracking of nitrogen assimilation pathways in vivo. For example:
- In microbial cultures, this compound can be hydrolyzed to release 15N-alanine, which is incorporated into proteins or metabolized via transamination.
- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify isotopic enrichment in downstream metabolites .
- Data Analysis : Calculate flux ratios using software like IsoCor or INCA, accounting for natural isotope abundance corrections .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in NMR data for this compound under varying solvent conditions?
- Methodological Answer : Discrepancies in chemical shift or coupling constants may arise from solvent polarity or hydrogen bonding. To address this:
- Perform NMR experiments in deuterated solvents (DMSO-d6 vs. CDCl3) to assess solvent-dependent conformational changes.
- Compare experimental data with density functional theory (DFT) simulations to validate molecular geometries .
Q. How can researchers optimize this compound coupling reactions in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Poor coupling efficiency often stems from steric hindrance or racemization. Mitigation strategies include:
- Using coupling agents like HATU or PyBOP with 1-hydroxybenzotriazole (HOBt) to enhance reactivity.
- Monitoring reaction progress via Kaiser test or FT-IR spectroscopy for real-time deprotection analysis .
- Experimental Design : Design a fractional factorial experiment to test variables (e.g., resin type, activation time) and identify optimal conditions .
Q. What are the limitations of using this compound in long-term metabolic tracing studies?
- Methodological Answer : Isotopic dilution due to cellular nitrogen recycling can reduce signal-to-noise ratios over time. Solutions include:
- Co-administering 15N-glutamine to maintain isotopic labeling in downstream pathways.
- Applying kinetic modeling to distinguish between de novo synthesis and recycling .
- Data Interpretation : Use compartmental models to quantify label redistribution and validate with time-resolved LC-MS datasets .
Analytical and Reproducibility Guidelines
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures robustness:
- HPLC : Verify chemical purity (>95%) using a C18 column and UV detection at 214 nm.
- NMR : Confirm Boc group integrity (δ 1.4 ppm for tert-butyl) and 15N incorporation via 1H-15N HMBC.
- MS : Measure exact mass (e.g., [M+H]+ = 191.12 Da for this compound) and isotopic distribution .
- Reproducibility : Adhere to reporting standards in the Beilstein Journal of Organic Chemistry for experimental details (e.g., solvent batches, instrument models) .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality control (QC) protocols:
- Track critical parameters (e.g., Boc group stability under storage conditions) via accelerated stability studies.
- Use statistical process control (SPC) charts to monitor deviations in yield or purity .
Ethical and Reporting Standards
Q. What are the best practices for citing this compound in publications?
- Methodological Answer : Follow IUPAC nomenclature and include:
- CAS number (139952-87-7) and isotopic enrichment level.
- Synthesis protocols in the Supporting Information section, per AJEV guidelines .
- Ethical Compliance : Disclose funding sources for isotope procurement and adhere to NIH guidelines for preclinical reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
